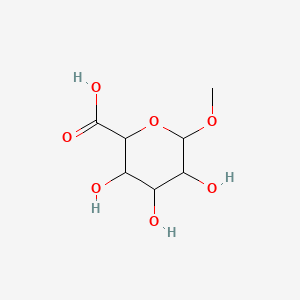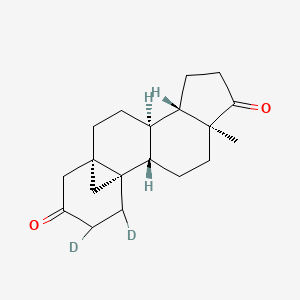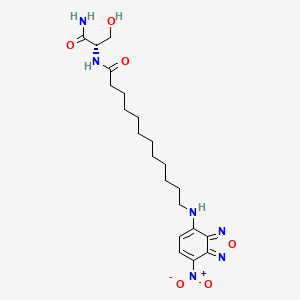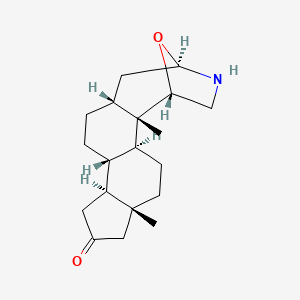![molecular formula C21H18BrN3OS B13821922 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a bromine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the indole and bromine substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Indole-3-carboxaldehyde.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics and photonics.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to certain enzymes and receptors, inhibiting their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity. The thiazolidinone core can interact with various biological pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z,5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides distinct electronic and steric effects, making this compound a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C21H18BrN3OS |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,26H,1-3H3/b14-9+,24-21? |
Clé InChI |
FKDYZRGDYDXGFD-URYTXHPLSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)C)C |
SMILES canonique |
CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C=C3C=NC4=C3C=C(C=C4)Br)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)



![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)



![Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)


![5-methyl-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)propyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B13821900.png)
